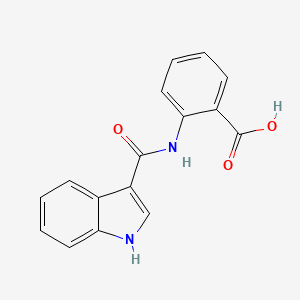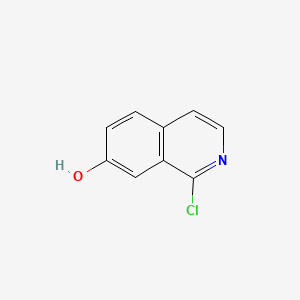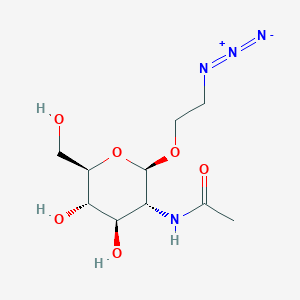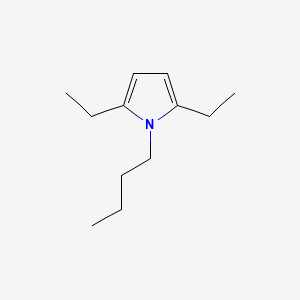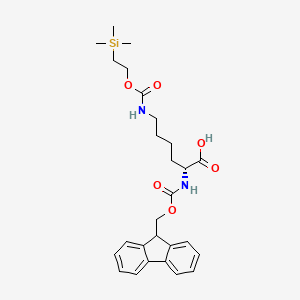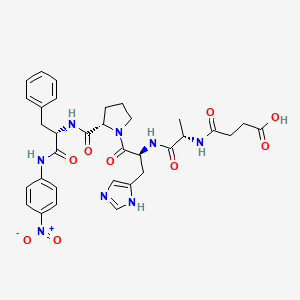
Suc-Ala-His-Pro-Phe-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-Ala-His-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .
Molecular Structure Analysis
The molecular formula of Suc-Ala-His-Pro-Phe-pNA is C30H36N6O9 . The structural analysis of this compound has revealed that it binds to the catalytic site of the enzyme .Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .Physical And Chemical Properties Analysis
Suc-Ala-His-Pro-Phe-pNA appears as a white to faint yellow powder . It has a molecular weight of 624.6 . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Applications De Recherche Scientifique
Enzyme Activity Assays
Suc-Ala-His-Pro-Phe-pNA: is widely used as a substrate in enzyme activity assays. It is particularly useful for measuring the activity of chymotrypsin and human pancreatic elastase . These enzymes play critical roles in various physiological processes, and their activity assays are essential for understanding conditions like pancreatitis and other digestive disorders.
Cardiovascular Disease Research
The compound has applications in cardiovascular disease research due to its role as a substrate for thrombolytic drugs . Researchers utilize it to study the enzymatic breakdown of blood clots, which is crucial for developing treatments for conditions such as myocardial infarction and ischemic stroke .
Drug Development
In drug development, Suc-Ala-His-Pro-Phe-pNA serves as a standard substrate to test the efficacy of protease inhibitors. These inhibitors are a class of drugs that can treat various diseases, including hypertension, HIV, and cancer, by inhibiting the activity of specific proteases .
Protein Engineering
The compound is used in protein engineering to study the specificity and kinetics of proteases. By observing how different proteases interact with Suc-Ala-His-Pro-Phe-pNA , researchers can design enzymes with desired properties for industrial and therapeutic applications .
Peptidyl Prolyl Isomerase (PPIase) Activity Determination
Suc-Ala-His-Pro-Phe-pNA: is a substrate for peptidyl prolyl isomerase (PPIase), an enzyme that catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides. This activity is significant in protein folding and is implicated in various diseases, making it a target for therapeutic intervention .
Proteolytic Activity in Yeast Mutants
The compound has been used to identify new proteolytic activities in yeast mutants. This application is important for understanding yeast biology and can lead to the discovery of novel enzymes with potential industrial and pharmaceutical uses .
Mécanisme D'action
Target of Action
Suc-Ala-His-Pro-Phe-pNA is a chromogenic substrate that primarily targets a variety of enzymes, including elastase , chymotrypsin , cathepsin G , subtilisins , chymase , cyclophilin , and peptidyl-prolyl isomerase (PPIase) . These enzymes play crucial roles in various biological processes, such as protein degradation, immune response, and protein folding.
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound, specifically at the peptide bond, resulting in the release of p-nitroaniline (pNA) . The release of pNA, which is yellow in color, can be measured spectrophotometrically, providing a means to quantify enzyme activity .
Biochemical Pathways
The biochemical pathways affected by Suc-Ala-His-Pro-Phe-pNA are those involving the target enzymes. For instance, elastase and chymotrypsin are involved in protein degradation pathways, cathepsin G plays a role in immune response pathways, and PPIases are involved in protein folding pathways .
Pharmacokinetics
Its solubility in various solvents like dmso and dmf suggests that it may have good bioavailability .
Result of Action
The cleavage of Suc-Ala-His-Pro-Phe-pNA by its target enzymes results in the release of pNA. This release can be quantified spectrophotometrically, providing a measure of the activity of the enzymes . Therefore, the compound serves as a useful tool for studying the function and activity of these enzymes.
Action Environment
The action of Suc-Ala-His-Pro-Phe-pNA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and thus the rate of cleavage of the compound . Additionally, the compound’s stability may be affected by light and moisture .
Safety and Hazards
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZIINXZEQBCIF-YQMHAVPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N8O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-His-Pro-Phe-pNA | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

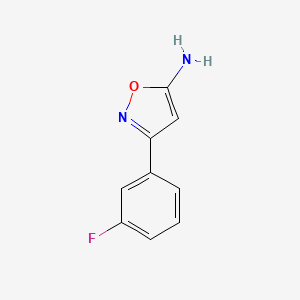
![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)
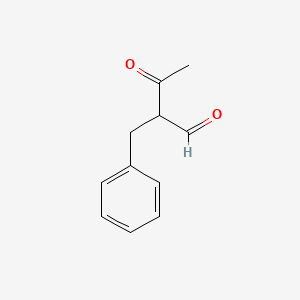
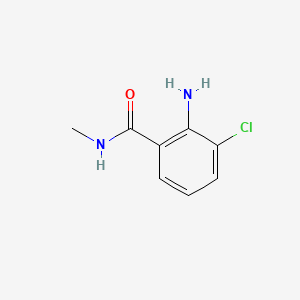

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
